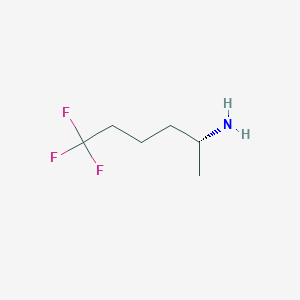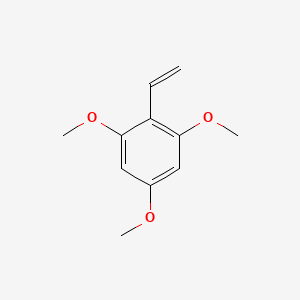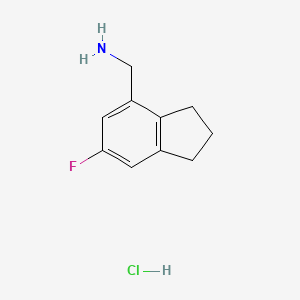
(S)-1-(4-Morpholinophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-Morpholinophenyl)ethan-1-ol is a chiral organic compound characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Morpholinophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and morpholine.
Formation of Intermediate: The first step involves the nucleophilic substitution reaction between 4-bromoacetophenone and morpholine to form 4-(morpholin-4-yl)acetophenone.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(4-Morpholinophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the morpholine ring or the phenyl group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified morpholine derivatives.
Substitution Products: Halogenated or alkylated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(4-Morpholinophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(4-Morpholinophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It may modulate biochemical pathways, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(4-Morpholinophenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
4-(Morpholin-4-yl)acetophenone: A precursor in the synthesis of (S)-1-(4-Morpholinophenyl)ethan-1-ol.
1-(4-Piperidinophenyl)ethan-1-ol: A structurally similar compound with a piperidine ring instead of a morpholine ring.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
(1S)-1-(4-morpholin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO2/c1-10(14)11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-5,10,14H,6-9H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
OVKCERPEMRDQKS-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)N2CCOCC2)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)N2CCOCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxa-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B13602418.png)













